![molecular formula C11H17N3OS B7562192 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7562192.png)
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea, also known as CPI-455, is a small molecule inhibitor that has been developed for its potential application in cancer treatment. CPI-455 has been shown to inhibit the activity of the lysine-specific demethylase 5A (KDM5A), which is a histone demethylase that plays a key role in the regulation of gene expression.
Mécanisme D'action
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea works by inhibiting the activity of KDM5A, which is a histone demethylase that plays a key role in the regulation of gene expression. KDM5A is overexpressed in several different types of cancer, and its overexpression has been linked to cancer progression and poor prognosis. By inhibiting the activity of KDM5A, 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea can prevent the expression of genes that are involved in cancer progression, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea has been shown to have several biochemical and physiological effects. One study published in the journal Cancer Research in 2016 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the expression of several genes that are involved in cancer progression, including genes that are involved in cell proliferation, migration, and invasion. Another study published in the journal Nature Communications in 2017 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the growth of leukemia cells in mice, which suggests that it may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea is that it has been shown to be effective in inhibiting the growth of several different types of cancer cells. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study. However, one limitation of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for research on 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea. One direction is to investigate its potential application in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential as a treatment for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea in humans, which will require clinical trials.
Méthodes De Synthèse
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea was first reported by scientists at the University of Texas MD Anderson Cancer Center in 2016. The synthesis method involves the reaction of 4-methyl-1,3-thiazol-5-ylmethylamine with cyclopentanone, followed by the reaction of the resulting product with isocyanate. The final step involves the reaction of the resulting product with a reducing agent to produce 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea.
Applications De Recherche Scientifique
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea has been the subject of several scientific studies, which have investigated its potential application in cancer treatment. One study published in the journal Cancer Research in 2016 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. Another study published in the journal Nature Communications in 2017 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the growth of leukemia cells in mice.
Propriétés
IUPAC Name |
1-cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-10(16-7-13-8)6-12-11(15)14-9-4-2-3-5-9/h7,9H,2-6H2,1H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEGBGMZIFYPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)
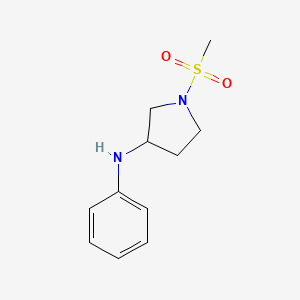
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
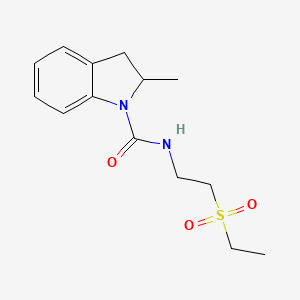
![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)
![N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide](/img/structure/B7562186.png)
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)
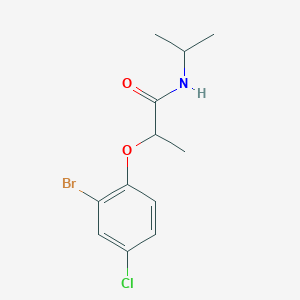
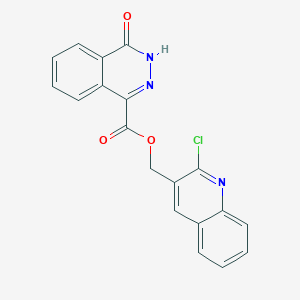

![3-[(2,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7562221.png)
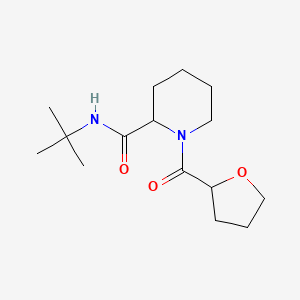
![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)